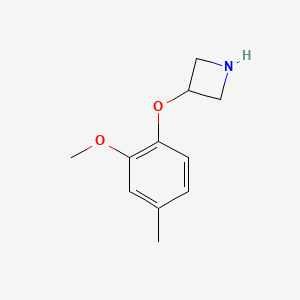

3-(2-Methoxy-4-methylphenoxy)azetidine

Description

Properties

IUPAC Name |

3-(2-methoxy-4-methylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-3-4-10(11(5-8)13-2)14-9-6-12-7-9/h3-5,9,12H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRPABCEZXLRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2CNC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Methoxy-4-methylphenoxy)azetidine

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of the novel heterocyclic compound, 3-(2-Methoxy-4-methylphenoxy)azetidine. Given the absence of extensive experimental data for this specific molecule in publicly accessible literature, this document focuses on outlining standardized, validated experimental protocols for the determination of its most critical physicochemical parameters. These parameters—including the acid dissociation constant (pKa), lipophilicity (LogP/LogD), aqueous solubility, and thermal properties—are fundamental to any drug discovery and development pipeline. Furthermore, this guide delves into the established methodologies for the structural elucidation of such compounds and discusses the potential biological significance of the 3-(aryloxy)azetidine scaffold by drawing parallels with structurally related analogues. This document is designed to be an essential resource for researchers, medicinal chemists, and drug development professionals involved in the synthesis, characterization, and evaluation of new chemical entities.

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

Azetidine-containing scaffolds have emerged as a privileged structural motif in medicinal chemistry. Their unique, strained four-membered ring system offers a distinct three-dimensional geometry that can serve as a valuable bioisosteric replacement for other more common saturated heterocycles like pyrrolidine or piperidine.[1][2] The incorporation of an aryloxy moiety at the 3-position of the azetidine ring introduces a pharmacophoric element with significant potential for diverse biological activities.[3] The specific compound, 3-(2-Methoxy-4-methylphenoxy)azetidine, presents a unique substitution pattern on the phenyl ring, suggesting the potential for selective and potent interactions with various biological targets. A thorough understanding of its physicochemical properties is the foundational prerequisite for any rational drug design and discovery program.[4]

Compound Profile: 3-(2-Methoxy-4-methylphenoxy)azetidine

While detailed experimental data for this specific compound is not extensively published, the following molecular identifiers have been established based on its chemical structure.

| Property | Value | Source |

| IUPAC Name | 3-(2-Methoxy-4-methylphenoxy)azetidine | N/A |

| Molecular Formula | C₁₁H₁₅NO₂ | Calculated |

| Molecular Weight | 193.24 g/mol | Calculated |

| Chemical Structure |  | N/A |

Determination of the Acid Dissociation Constant (pKa)

The pKa of the secondary amine within the azetidine ring is arguably the most critical physicochemical parameter. It dictates the compound's ionization state at physiological pH (typically ~7.4), which profoundly influences its aqueous solubility, membrane permeability, and its ability to form ionic interactions with its biological target. The parent azetidine has a conjugate acid pKa of 11.29, indicating it is a strong base.[5] The substitution at the 3-position is expected to modulate this value.

Rationale for Experimental Choice

Potentiometric titration is the gold-standard method for pKa determination due to its high accuracy and reproducibility. This method directly measures the change in pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the equilibrium constant for protonation/deprotonation.

Step-by-Step Protocol for Potentiometric Titration

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

-

Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of 3-(2-Methoxy-4-methylphenoxy)azetidine and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) due to anticipated low aqueous solubility of the free base. Dilute this stock solution with deionized, carbonate-free water to a final concentration of 1-10 mM. The final percentage of the co-solvent should be kept low (e.g., <10%) to minimize its effect on the apparent pKa.

-

Titration: Place the analyte solution in a thermostatted vessel under a nitrogen or argon atmosphere to prevent CO₂ absorption. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Acquisition: Record the pH of the solution as a function of the volume of titrant added. The titration should proceed past the equivalence point.

-

Data Analysis: The pKa is determined by analyzing the resulting titration curve. The pKa value corresponds to the pH at which 50% of the azetidine nitrogen is protonated. Sophisticated software is typically used to fit the data and calculate the precise pKa value.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP and LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is expressed as the logarithm of the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH.

Rationale for Experimental Choice

The shake-flask method is the traditional and most direct method for determining LogP. For a more high-throughput and less material-intensive approach, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often employed, where the retention time of the analyte is correlated with the known LogP values of a standard set of compounds.

Step-by-Step Protocol for LogP/LogD Determination (Shake-Flask)

-

System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD₇.₄). The two phases must be mutually saturated by vigorous mixing for at least 24 hours, followed by separation.

-

Sample Preparation: Prepare a stock solution of 3-(2-Methoxy-4-methylphenoxy)azetidine in the aqueous buffer.

-

Partitioning: Add a known volume of the stock solution to a known volume of the saturated n-octanol in a glass vial.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

-

Calculation:

-

LogP (for neutral form): LogP = log₁₀([Compound]octanol / [Compound]water)

-

LogD (at a specific pH): LogD = log₁₀([Compound]octanol / [Compound]aqueous buffer)

-

Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's bioavailability. Poor solubility can be a major hurdle in drug development.

Rationale for Experimental Choice

The thermodynamic equilibrium solubility assay is the definitive method. It measures the concentration of a compound in a saturated solution after a sufficient equilibration period, providing a true measure of its solubility.

Step-by-Step Protocol for Thermodynamic Solubility Determination

-

Sample Preparation: Add an excess amount of solid 3-(2-Methoxy-4-methylphenoxy)azetidine to an aqueous buffer of a specific pH (e.g., pH 7.4) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

-

Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantification: Dilute the resulting saturated solution and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.

Caption: Workflow for Thermodynamic Aqueous Solubility Determination.

Structural and Purity Characterization

Confirming the chemical structure and assessing the purity of the synthesized compound are essential prerequisites for any physicochemical or biological evaluation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique will confirm the presence and connectivity of protons. Expected signals would include aromatic protons on the phenoxy ring, a singlet for the methyl group, a singlet for the methoxy group, and characteristic multiplets for the protons on the azetidine ring. The chemical shifts of the azetidine protons are typically found in the range of δ 3.0-4.5 ppm.[6][7]

-

¹³C NMR: This will confirm the carbon framework of the molecule. Distinct signals are expected for the methyl, methoxy, azetidine, and aromatic carbons. Azetidine ring carbons typically resonate between δ 30-60 ppm.[6][8]

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the precise connectivity between the azetidine ring and the aryloxy substituent.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) will be used to determine the accurate molecular weight of the compound, confirming its elemental composition (C₁₁H₁₅NO₂).

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV or MS detector is the standard method for assessing the purity of the compound. A pure sample should ideally exhibit a single, sharp peak.

Thermal Properties (Melting Point, Boiling Point)

-

Melting Point: For solid compounds, the melting point is a key indicator of purity. A sharp melting range suggests a high degree of purity. It is typically determined using a melting point apparatus or by Differential Scanning Calorimetry (DSC).

-

Boiling Point: As a relatively small molecule, 3-(2-Methoxy-4-methylphenoxy)azetidine is likely to be a liquid or a low-melting solid at room temperature. Its boiling point would be determined by distillation under reduced pressure to prevent decomposition. For comparison, the parent azetidine boils at 61-62 °C at atmospheric pressure.[9]

Conclusion

3-(2-Methoxy-4-methylphenoxy)azetidine is a novel chemical entity with a structural framework that is highly relevant to modern drug discovery. While specific experimental data for this compound is not yet available in the public domain, this technical guide provides a robust and validated framework for its complete physicochemical characterization. The detailed protocols for determining pKa, lipophilicity, and solubility form a solid foundation for any research program aimed at evaluating its potential as a therapeutic agent. The successful execution of these experiments will provide the critical data needed to build structure-activity relationships and guide future optimization efforts.

References

-

Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.[8]

-

LookChem. (n.d.). Cas 657394-03-1, Azetidine, 2-[(4S) - LookChem. Retrieved February 14, 2026, from [Link]

-

The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved February 14, 2026, from [Link][10]

-

ChemSrc. (2025). Azetidine - 503-29-7. Retrieved February 14, 2026, from [Link][9]

-

Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.[11]

-

Wikipedia. (n.d.). Azetidine. Retrieved February 14, 2026, from [Link][5]

-

PubChem. (n.d.). 3-[(2-Bromo-4-phenoxyphenyl)methoxy]azetidine-1-carbonitrile. Retrieved February 14, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Retrieved February 14, 2026, from [Link][12]

-

ResearchGate. (2025). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. Retrieved February 14, 2026, from [Link][3]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 14, 2026, from [Link][6]

-

ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved February 14, 2026, from [Link]

-

LOCKSS. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved February 14, 2026, from [Link][2]

-

MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved February 14, 2026, from [Link]

-

PubChemLite. (2026). 3-[4-(2-methoxyethoxy)phenyl]azetidine hydrochloride (C12H17NO2). Retrieved February 14, 2026, from [Link]

-

PMC. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved February 14, 2026, from [Link][7]/pmc/articles/PMC9917300/) [cite: 20]

Sources

- 1. Azetidines | Fisher Scientific [fishersci.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Azetidine - Wikipedia [en.wikipedia.org]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajchem-a.com [ajchem-a.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. rsc.org [rsc.org]

- 11. jmchemsci.com [jmchemsci.com]

- 12. Azetidine (CAS 503-29-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Chemical Structure and Conformation of 3-(2-Methoxy-4-methylphenoxy)azetidine

This guide provides a detailed exploration of the chemical structure and conformational dynamics of 3-(2-Methoxy-4-methylphenoxy)azetidine, a molecule of significant interest in contemporary medicinal chemistry. As the demand for novel therapeutic agents with precisely defined three-dimensional structures grows, a comprehensive understanding of scaffolds like this becomes paramount for researchers, scientists, and drug development professionals. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique structural motif that can impart favorable physicochemical properties to drug candidates.[1][2][3] The substitution at the 3-position with a substituted phenoxy group introduces additional complexity and opportunities for modulating biological activity.

The Azetidine Scaffold: A Privileged Motif in Drug Discovery

The azetidine ring has gained considerable popularity in drug discovery due to its ability to introduce three-dimensionality into otherwise planar molecules.[2][4] This non-planar structure can lead to improved metabolic stability, aqueous solubility, and binding affinity to biological targets when compared to more common saturated heterocycles like pyrrolidine and piperidine.[2] The inherent ring strain of approximately 25.4 kcal/mol makes azetidines more reactive than their five-membered counterparts, yet stable enough for practical handling and synthetic manipulation.[5] This unique reactivity profile, driven by ring strain, allows for diverse functionalization strategies.[5] Several approved drugs, including the antihypertensive agent azelnidipine and the kinase inhibitor cobimetinib, feature the azetidine core, highlighting its clinical significance.[5]

Chemical Structure of 3-(2-Methoxy-4-methylphenoxy)azetidine

The molecule in focus, 3-(2-Methoxy-4-methylphenoxy)azetidine, consists of two key components: the saturated four-membered azetidine ring and a 2-methoxy-4-methylphenoxy substituent at the 3-position.

-

Azetidine Ring: A heterocyclic amine with three carbon atoms and one nitrogen atom.[3][6]

-

Phenoxy Group: An aromatic phenyl ring attached to the azetidine via an ether linkage.

-

Substituents on the Phenyl Ring: A methoxy (-OCH₃) group at the ortho position (C2') and a methyl (-CH₃) group at the para position (C4').

The systematic IUPAC name for this compound is 3-((2-methoxy-4-methyl)phenoxy)azetidine. The connectivity of these fragments dictates the overall architecture and, consequently, the conformational possibilities of the molecule.

Conformational Analysis: Unraveling the 3D Architecture

The biological activity of a molecule is intrinsically linked to its three-dimensional shape.[7] A thorough conformational analysis is therefore crucial for understanding how 3-(2-Methoxy-4-methylphenoxy)azetidine might interact with a biological target. This involves examining the puckering of the azetidine ring and the rotational freedom around the key single bonds.

Unlike planar aromatic rings, the saturated azetidine ring is not flat. It adopts a puckered conformation to alleviate ring strain.[1][7] Gas-phase electron diffraction studies of the parent azetidine molecule have determined a dihedral angle of 37°, confirming its non-planar structure.[7][8] The degree of this puckering can be influenced by the nature and size of the substituents on the ring.[1]

For 3-substituted azetidines, the ring can exist in two primary puckered conformations, often described by the position of the substituent relative to the general plane of the ring (axial vs. equatorial-like). The interplay of steric and electronic effects of the 2-methoxy-4-methylphenoxy group will determine the preferred conformation. Computational modeling, such as Density Functional Theory (DFT), is a powerful tool for predicting the relative energies of these conformers.[9]

Caption: Equilibrium between axial-like and equatorial-like conformations of the azetidine ring.

The ether linkage between the azetidine ring and the phenyl group introduces additional conformational flexibility. Rotation around the C3-O and O-C1' bonds will be subject to rotational barriers. The magnitude of these barriers is influenced by steric hindrance between the azetidine ring and the ortho-methoxy group on the phenyl ring. Variable temperature NMR spectroscopy is an experimental technique that can be used to determine the energy barriers for such rotational processes.[10] Computational studies can also provide valuable insights into these rotational profiles.[11]

The presence of the ortho-methoxy group is expected to create a significant steric clash with the azetidine ring, influencing the preferred dihedral angle and potentially restricting free rotation. This restricted rotation can lead to the existence of stable atropisomers at low temperatures.[10]

Synthesis and Spectroscopic Characterization

The synthesis of 3-substituted azetidines can be achieved through various synthetic routes, often starting from commercially available precursors like N-Boc-3-azetidinone.[1] The introduction of the phenoxy substituent at the 3-position can be accomplished via nucleophilic substitution reactions.

A plausible synthetic route involves the reaction of a protected 3-hydroxyazetidine with 2-methoxy-4-methylphenol under conditions that favor ether formation, such as the Mitsunobu reaction or a Williamson ether synthesis. Subsequent deprotection of the nitrogen atom would yield the target compound.

Caption: A potential synthetic workflow for 3-(2-Methoxy-4-methylphenoxy)azetidine.

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and conformational analysis of 3-(2-Methoxy-4-methylphenoxy)azetidine.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[9]

-

¹H NMR: The proton NMR spectrum will provide information about the chemical environment of each hydrogen atom. Key signals to expect include:

-

Aromatic protons of the substituted phenyl ring.

-

Methylene protons of the azetidine ring, which are often diastereotopic and appear as complex multiplets.[12]

-

The methine proton at the C3 position of the azetidine ring.

-

Singlets for the methoxy and methyl protons.

-

A broad signal for the N-H proton, the chemical shift of which can be solvent-dependent.[13]

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the azetidine ring carbons are sensitive to the ring conformation and substitution pattern.[13][14]

-

2D NMR Techniques: Advanced 2D NMR experiments are crucial for definitive structural assignment and conformational insights.

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to assign protons within the azetidine and phenyl rings.[13]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[13]

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the azetidine and phenoxy fragments.[13]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is invaluable for determining the preferred conformation and the relative orientation of the phenoxy group with respect to the azetidine ring.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid peak broadening.[13]

-

Data Acquisition: Acquire 1D ¹H and ¹³C spectra, followed by 2D COSY, HSQC, HMBC, and NOESY experiments on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: Process the acquired data using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all signals and deduce the molecular structure and predominant conformation.

4.2.2. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[1]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Obtain single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethyl acetate/hexane).[1]

-

Data Collection: Mount a suitable single crystal on a goniometer head and collect diffraction data using a diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal motion.[1]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise bond lengths, bond angles, and dihedral angles, providing a detailed snapshot of the molecule's conformation in the solid state.[1]

Table 1: Expected Spectroscopic Data Summary

| Technique | Expected Observations | Information Gained |

| ¹H NMR | Aromatic, azetidine CH₂ and CH, methoxy, methyl, and NH signals. | Electronic environment of protons, proton connectivity (via coupling). |

| ¹³C NMR | Distinct signals for each carbon atom. | Carbon skeleton, presence of functional groups. |

| COSY | Cross-peaks between coupled protons. | H-H connectivity within spin systems. |

| HSQC | Cross-peaks between directly bonded C and H. | C-H one-bond correlations. |

| HMBC | Cross-peaks between protons and carbons separated by 2-3 bonds. | Long-range C-H connectivity, linking molecular fragments. |

| NOESY | Cross-peaks between protons that are close in space. | Through-space proximities, conformational preferences. |

| X-ray | Diffraction pattern from a single crystal. | Precise 3D structure in the solid state (bond lengths, angles, dihedrals). |

Implications for Drug Design

A detailed understanding of the structure and conformation of 3-(2-Methoxy-4-methylphenoxy)azetidine is critical for its application in drug discovery. The preferred conformation will dictate how the molecule presents its functional groups for interaction with a biological target. The steric and electronic properties of the methoxy and methyl groups on the phenyl ring can be systematically varied to probe structure-activity relationships (SAR). The azetidine nitrogen provides a handle for further derivatization to modulate properties such as solubility and cell permeability. Computational docking studies, informed by experimentally determined or accurately modeled conformations, can be employed to predict binding modes and guide the design of more potent and selective analogs.[15]

Conclusion

3-(2-Methoxy-4-methylphenoxy)azetidine is a molecule that embodies the principles of modern medicinal chemistry, combining a privileged azetidine scaffold with a decorated aromatic moiety. Its conformational landscape, governed by the puckering of the four-membered ring and restricted rotation around the ether linkage, is key to its potential biological activity. A multi-faceted approach, integrating synthesis, advanced spectroscopic techniques like NMR and X-ray crystallography, and computational modeling, is essential for a comprehensive understanding of this promising molecular architecture. The insights gained from such studies will undoubtedly pave the way for the rational design of novel therapeutics.

References

- A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Benchchem.

- O'Hagan, D. et al. The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate.

- Ring puckering of azetidine: an electron diffraction study. RSC Publishing.

- Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Benchchem.

- Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9.

- Ahmed, S. E. et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. (2023, January 21).

- Dorofeeva, O. V., Mastryukov, V. S., Vilkov, L. V., & Hargittai, I. (1973). Ring Puckering of Azetidine: an Electron Diffraction Study. Journal of the Chemical Society, Chemical Communications, (21), 772.

- Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. (2025, August 6).

- Synthesized azetidine derivatives. ResearchGate.

- Archibald, T. G., Gilardi, R., Baum, K., & George, C. (1990). Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine. The Journal of Organic Chemistry, 55(9), 2920-2924.

- Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI. (2022, April 29).

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.

- Berman, H. M., McGandy, E. L., Burgner, J. W., & VanEtten, R. L. (1969). Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. Journal of the American Chemical Society, 91(22), 6177-6182.

- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. (2022, June 30).

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.

- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.

- Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations. ResearchGate. (2023, April 24).

- Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. RSC Publishing. (2023, January 17).

- Scientists use computational modeling to guide a difficult chemical synthesis. MIT Department of Chemistry. (2024, June 27).

- A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives. Benchchem.

- Synthesis and rotation barriers in 2, 6-Di-(o-anisyl) anisole.

- Tuning rotational barriers through substituent modification in catechol-diyl molecular gyrotops. Organic & Biomolecular Chemistry (RSC Publishing).

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021, March 24).

- 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament. Google Patents.

- Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. ResearchGate. (2025, August 6).

- 3-[(2-Bromo-4-phenoxyphenyl)methoxy]azetidine-1-carbonitrile. PubChem.

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.

- Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. PMC. (2008, November 19).

- Lin, J. B., Jin, Y., Lopez, S. A., Druckerman, N., Wheeler, S. E., & Houk, K. N. (2017). Torsional Barriers to Rotation and Planarization in Heterocyclic Oligomers of Value in Organic Electronics. Journal of Chemical Theory and Computation, 13(11), 5624-5638.

- Azetidine. Wikipedia.

- Pyramidal Inversion in Heterocycles. Scribd.

- 3-[(4-Methoxybenzyl)oxy]azetidine. Sigma-Aldrich.

- Structure of azetidine‐containing compounds found in nature. ResearchGate.

- Azetidines. Fisher Scientific.

- 3-[4-(2-methoxyethoxy)phenyl]azetidine hydrochloride (C12H17NO2). PubChem.

- 301335-39-7|3-Phenoxyazetidine hydrochloride|BLD Pharm.

- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. (2025, March 19).

- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. (2023, October 26).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Azetidines | Fisher Scientific [fishersci.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Azetidine - Wikipedia [en.wikipedia.org]

- 7. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sonar.rero.ch [sonar.rero.ch]

- 11. Torsional Barriers to Rotation and Planarization in Heterocyclic Oligomers of Value in Organic Electronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ajchem-a.com [ajchem-a.com]

- 15. researchgate.net [researchgate.net]

Technical Guide: Biological Potential of 3-(2-Methoxy-4-methylphenoxy)azetidine

This technical guide provides an in-depth analysis of 3-(2-Methoxy-4-methylphenoxy)azetidine , a privileged scaffold in medicinal chemistry. While specific pharmacological data for this exact CAS entry is often proprietary to library catalogs, its structural class (3-aryloxyazetidines) is well-documented as a core motif in neurotransmitter transporter inhibitors and ion channel modulators.

Executive Summary & Compound Profile

3-(2-Methoxy-4-methylphenoxy)azetidine represents a high-value "fragment-lead" intermediate. It combines a rigid, basic nitrogen heterocycle (azetidine) with a lipophilic, electron-rich aryl ether (creosol moiety). This structure acts as a bioisostere for flexible aryloxy-propylamines (e.g., atomoxetine, mexiletine), offering reduced conformational entropy which can enhance binding affinity and selectivity.

Physicochemical Profile (Predicted)

| Property | Value | Significance |

| Formula | C₁₁H₁₅NO₂ | Low MW fragment (<200 Da) ideal for Lead-Like space. |

| MW | 193.24 g/mol | High Ligand Efficiency (LE) potential. |

| cLogP | ~1.8 - 2.1 | Optimal CNS penetration (BBB permeable). |

| pKa (Base) | ~9.5 - 10.0 | Predominantly protonated at physiological pH (cationic interaction). |

| H-Bond Donors | 1 (NH) | Key interaction point (e.g., Asp residue in GPCRs/Transporters). |

| H-Bond Acceptors | 2 (O, N) | The 2-methoxy oxygen acts as an intramolecular anchor or acceptor. |

Primary Pharmacological Potential: Monoamine Transporter Inhibition

The most authoritative application of 3-aryloxyazetidines is in the inhibition of monoamine transporters (MATs), specifically the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) .

Mechanism of Action

This molecule mimics the pharmacophore of SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors). The protonated azetidine nitrogen mimics the terminal amine of neurotransmitters (norepinephrine/serotonin), binding to the central substrate site (S1) of the transporter.

-

Azetidine Ring: Constraints the ethylamine chain found in flexible inhibitors (like fluoxetine), potentially locking the molecule in a bioactive conformation.

-

2-Methoxy Group: Provides steric bulk and an electronic clash that often improves selectivity for NET over DAT (Dopamine Transporter).

-

4-Methyl Group: Increases lipophilicity, enhancing hydrophobic interactions within the transporter's orthosteric binding pocket.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of NET/SERT inhibition by this compound.

Caption: Logical flow of monoamine reuptake inhibition leading to enhanced synaptic transmission.

Secondary Potential: Voltage-Gated Sodium Channels (Nav1.7)

Structural analogs of this compound (specifically piperidine ethers of 2-methoxy-4-methylphenol) have been cited in patent literature as inhibitors of Nav1.7 , a key target for neuropathic pain.

-

Bioisosterism: The azetidine ring serves as a ring-contracted analog of the piperidine found in known Nav1.7 blockers.

-

Pharmacophore: The "aryl-ether-amine" motif is classic for sodium channel blockers (resembling Mexiletine). The 2-methoxy group is critical for proper orientation within the channel pore.

-

Application: Potential as a non-opioid analgesic for chronic pain states.

Experimental Protocols

To validate the biological activity of this scaffold, the following standardized workflows are recommended.

A. Synthesis (Mitsunobu Coupling)

This is the most reliable method to construct the ether linkage with chiral retention (if starting from chiral azetidinols) or general coupling.

-

Reagents:

-

N-Boc-3-hydroxyazetidine (1.0 eq)

-

2-Methoxy-4-methylphenol (Creosol) (1.1 eq)

-

Triphenylphosphine (PPh3) (1.2 eq)

-

DIAD or DEAD (1.2 eq)

-

Solvent: Anhydrous THF.

-

-

Procedure:

-

Dissolve N-Boc-3-hydroxyazetidine, Creosol, and PPh3 in THF under N₂ atmosphere at 0°C.

-

Add DIAD dropwise over 15 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Deprotection: Treat the intermediate with TFA/DCM (1:4) for 1 hour to remove the Boc group.

-

Isolation: Basify with NaHCO₃, extract with DCM, and convert to HCl salt for stability.

-

B. In Vitro Monoamine Uptake Assay

Objective: Determine the inhibition constant (

-

Cell Lines: HEK293 cells stably expressing hNET, hSERT, or hDAT.

-

Radioligands:

-

[^3H]Nisoxetine (for NET)

-

[^3H]Citalopram (for SERT)

-

[^3H]WIN35,428 (for DAT)

-

-

Protocol:

-

Incubation: Incubate cell membranes with radioligand and varying concentrations of 3-(2-Methoxy-4-methylphenoxy)azetidine (1 nM to 10 µM) in assay buffer (Tris-HCl, NaCl, KCl) for 1 hour at 25°C.

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI.

-

Quantification: Liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50; convert to

using the Cheng-Prusoff equation.

-

Safety & Metabolic Considerations (Tox/ADME)

When developing this compound, researchers must monitor specific metabolic liabilities associated with its substructures.

-

Azetidine Ring Opening: While generally stable, strained rings can be susceptible to oxidative ring opening by CYP450 enzymes, potentially forming reactive aldehydes.

-

O-Demethylation: The 2-methoxy group is a likely site for CYP2D6-mediated O-demethylation, generating a catechol (1,2-dihydroxy) intermediate. Catechols can be oxidized to ortho-quinones, which are potentially genotoxic.

-

Mitigation Strategy: Assess metabolic stability in human liver microsomes (HLM) early in the screening cascade.

-

Synthesis & Evaluation Workflow

Caption: Step-by-step progression from raw materials to biological validation.

References

-

Pfizer Global Research. (2010). Triazole oxytocin antagonists: Identification of an aryloxyazetidine replacement for a biaryl substituent. Bioorganic & Medicinal Chemistry Letters.[1]

-

National Institute on Drug Abuse. (2001).[2] Structure-activity relationships at monoamine transporters and muscarinic receptors.[2] Journal of Medicinal Chemistry.

-

BenchChem. (2025).[3] Comparative Guide to the Structure-Activity Relationship of 3-Phenoxyazetidine Analogs.

-

Google Patents. (2010). WO2010022055A2 - Inhibitors of voltage-gated sodium channels. (Describes 2-methoxy-4-methylphenoxy congeners).

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

The Rigid Linker Revolution: Discovery and Technical Evolution of 3-Phenoxyazetidine Derivatives

Executive Summary & Technical Significance

3-Phenoxyazetidine derivatives represent a high-value "privileged scaffold" in modern medicinal chemistry, primarily utilized as a conformationally constrained bioisostere for flexible alkyl-aryl ether chains.

Historically, the azetidine ring (a 4-membered nitrogen heterocycle) was avoided due to perceived synthetic challenges and ring strain instability. However, the successful development of Siponimod (BAF312) —which utilizes an azetidine core to optimize selectivity against Sphingosine-1-Phosphate (S1P) receptors—validated the scaffold's metabolic stability and drug-like properties.

In the specific case of 3-phenoxyazetidines , the scaffold serves three critical functions in Lead Optimization:

-

Rigidification: It locks the ether oxygen vector, reducing the entropic penalty of binding.

-

Metabolic Hardening: It replaces labile methylene chains (

) prone to oxidative metabolism (CYP450). -

Lipophilicity Modulation: The azetidine nitrogen (

) allows for pH-dependent ionization, improving solubility compared to carbocyclic analogs.

Historical Evolution: From Flexible Chains to Rigid Cycles

The history of this scaffold is best understood as a progression from "flexible" first-generation drugs to "rigidified" second-generation candidates.

The Catalyst: The S1P Receptor Story

While Siponimod is an azetidine-3-carboxylic acid derivative, its discovery pipeline established the fundamental rules for using azetidines to improve selectivity.

-

Generation 1 (Fingolimod/FTY720): Featured a flexible alkyl chain. While potent, it lacked selectivity, hitting S1P1, S1P3, S1P4, and S1P5. Agonism of S1P3 in the heart caused significant bradycardia (heart rate slowing).

-

Generation 2 (Siponimod): Researchers required a rigid spacer to discriminate between the S1P1 and S1P3 binding pockets. The azetidine ring provided this constraint, orienting the lipophilic tail and polar head group in a specific vector that S1P3 could not accommodate.

Emergence of 3-Phenoxyazetidine (The "Ether" Variant)

Following the validation of the azetidine core, medicinal chemists began applying it to other targets where aryl ethers were key pharmacophores.

-

Oxytocin Antagonists (Pfizer, 2010): A biaryl ether substituent was replaced with a 3-phenoxyazetidine. This modification improved aqueous solubility and pharmacokinetic profiles by introducing the ionizable azetidine nitrogen.

-

GPR52 Agonists (Boehringer Ingelheim/Sosei Heptares, 2023): The most recent and direct application (Patent WO2023041432A1) utilizes 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidines . Here, the 3-phenoxyazetidine is not just a linker but a critical structural motif for activating GPR52, a target for schizophrenia and CNS disorders.

SAR Logic Visualization

The following diagram illustrates the "Rigidification Strategy" driving the adoption of this scaffold.

Figure 1: The SAR evolution from flexible ether chains to the rigid 3-phenoxyazetidine scaffold, highlighting the gains in selectivity and metabolic stability.

Synthetic Methodologies

Synthesizing 3-phenoxyazetidines requires careful control to prevent ring opening of the strained 4-membered ring. Two primary routes dominate the literature: Mitsunobu Coupling (for complex phenols) and Nucleophilic Aromatic Substitution (

Comparative Analysis of Routes

| Feature | Route A: Mitsunobu Coupling | Route B: |

| Starting Material | N-Boc-3-hydroxyazetidine | N-Boc-3-hydroxyazetidine (activated) |

| Reagents | NaH/KOtBu, Ar-F or Ar-OTs | |

| Scope | Broad (Electron-rich & poor phenols) | Limited (Requires Electron-Deficient Ar) |

| Inversion | Yes (Walden Inversion at C3) | Retention (if |

| Key Challenge | Removal of phosphine oxide byproducts | Base-mediated ring opening/polymerization |

| Scalability | Low to Moderate | High (Industrial preferred) |

Detailed Protocol: Route A (Mitsunobu)

This protocol is preferred for discovery-stage synthesis due to its tolerance of diverse functional groups.

Reagents:

-

N-Boc-3-hydroxyazetidine (1.0 eq)

-

Substituted Phenol (1.1 eq)

-

Triphenylphosphine (

) (1.2 eq) -

Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

-

Solvent: Anhydrous THF or Toluene

Step-by-Step Workflow:

-

Preparation: Dissolve N-Boc-3-hydroxyazetidine, Phenol, and

in anhydrous THF under -

Addition: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (Look for disappearance of phenol).

-

Workup: Quench with water. Extract with EtOAc. Wash organic layer with 1N NaOH (to remove unreacted phenol) and Brine.

-

Purification: Flash Chromatography (Hexane/EtOAc). Note:

is difficult to remove; a precipitation step with cold ether may be required before chromatography. -

Deprotection: Treat the purified intermediate with TFA/DCM (1:4) or HCl/Dioxane to yield the free amine 3-phenoxyazetidine salt .

Synthetic Pathway Diagram

Figure 2: The standard Mitsunobu synthetic pathway for generating diverse 3-phenoxyazetidine libraries.

Biological Applications & Case Studies

Case Study: GPR52 Agonists (CNS Disorders)

Source: Patent WO2023041432A1 (2023)[1]

-

Target: GPR52 (Gs-coupled GPCR), a target for schizophrenia.

-

Role of Scaffold: The 3-phenoxyazetidine moiety acts as a specific "toggle switch" linker. The phenoxy group engages a hydrophobic pocket, while the azetidine nitrogen (often substituted with a heteroaryl pyrrolidine) positions the molecule to stabilize the active receptor conformation.

-

Outcome: High potency (

nM) and favorable brain penetration due to the controlled lipophilicity of the azetidine core.

Case Study: Oxytocin Antagonists

Source: Bioorg.[2] Med. Chem. Lett. 2010, 20(2), 516-520.

-

Challenge: Previous biaryl ether leads suffered from poor solubility and rapid clearance.

-

Solution: Replacement of the central phenyl ring with an azetidine ring (creating the 3-phenoxyazetidine motif).

-

Result: The

character of the azetidine ring disrupted the planarity of the molecule (improving solubility) without sacrificing the spatial orientation required for receptor antagonism.

References

-

Pan, S., et al. (2013). "Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator." ACS Medicinal Chemistry Letters, 4(3), 333–337. Link

-

Brown, A. D., et al. (2010).[2] "Triazole oxytocin antagonists: Identification of an aryloxyazetidine replacement for a biaryl substituent." Bioorganic & Medicinal Chemistry Letters, 20(2), 516-520. Link

-

BenchChem. (2025). "A Head-to-Head Comparison of Synthetic Routes to 3-Phenoxyazetidine." BenchChem Technical Guides. Link

-

Boehringer Ingelheim / Sosei Heptares. (2023). "3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament." World Intellectual Property Organization, WO2023041432A1. Link

-

Datsenko, O., et al. (2025). "An Approach to Alkyl Azetidines for Medicinal Chemistry." ChemRxiv. Link

Sources

The Azetidine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of a Strained Scaffold

In the vast and ever-expanding universe of chemical motifs available to medicinal chemists, the four-membered, nitrogen-containing azetidine ring has ascended from a position of relative obscurity to that of a "privileged structure."[1] Historically overshadowed by its less-strained five- and six-membered cousins, pyrrolidine and piperidine, the azetidine scaffold was often perceived as a synthetic curiosity, its inherent ring strain suggesting instability.[1][2] However, this very strain, once seen as a liability, is now understood to be a key asset. It imparts a unique three-dimensional geometry and conformational rigidity that allows for precise, vectorially-defined presentations of substituents into biological target space.[1][2][3]

This guide, intended for the practicing drug discovery professional, moves beyond a simple cataloging of azetidine-containing compounds. As a Senior Application Scientist, my objective is to provide a deeper, mechanistic understanding of why this scaffold has become so powerful. We will explore the nuanced physicochemical properties that drive its utility, delve into robust synthetic strategies that have made its adoption feasible, and examine case studies where its incorporation has decisively improved drug-like properties, ultimately leading to clinical success. This is the story of how a strained ring became a cornerstone of modern medicinal chemistry.[2][4]

Chapter 1: The Azetidine Advantage: Unique Physicochemical Properties

The decision to incorporate an azetidine into a lead molecule is a strategic choice, driven by the scaffold's distinct combination of rigidity, polarity, and three-dimensionality. These features are a direct consequence of its strained four-membered ring structure.[2][5]

Ring Strain and Conformational Rigidity

The azetidine ring possesses a significant ring strain of approximately 25.4 kcal/mol, intermediate between the highly reactive aziridine (27.7 kcal/mol) and the flexible, low-strain pyrrolidine (5.4 kcal/mol).[6] This energetic landscape has profound implications.

-

Causality of Choice: While seemingly a disadvantage, this strain is not sufficient to render the ring overly labile under physiological conditions. Instead, it locks the ring into a puckered conformation, severely restricting the rotational freedom of its substituents.[2][7] For a medicinal chemist, this is a powerful tool. In contrast to a flexible alkyl chain that can adopt myriad conformations (only one of which is active), an azetidine substituent is pre-organized in a well-defined spatial orientation. This reduces the entropic penalty upon binding to a biological target, which can lead to a significant enhancement in binding affinity.[3]

-

Self-Validating System: The rigidity of the scaffold means that the observed structure-activity relationship (SAR) is more straightforward to interpret. A change in biological activity upon moving a substituent from, for example, the 2-position to the 3-position can be more confidently attributed to the new spatial vector rather than to an unforeseen conformational change.

A Superior Bioisostere

Bioisosteric replacement is a cornerstone of lead optimization, aiming to improve a molecule's properties while retaining its desired biological activity.[8][9] The azetidine ring has proven to be a highly effective bioisostere for a range of common chemical motifs.[1][10]

-

Replacing Acyclic and Larger Cyclic Amines: Azetidine is often used to replace larger, more flexible rings like piperidine or pyrrolidine.[1] This substitution can offer several advantages:

-

Improved Physicochemical Properties: The compact, polar nature of the azetidine ring often leads to increased aqueous solubility and reduced lipophilicity compared to its larger carbocyclic or heterocyclic counterparts.[11] This is a critical consideration for improving the overall "drug-likeness" of a candidate.[12]

-

Metabolic Stability: The strained ring can be less susceptible to certain metabolic pathways, such as oxidation by cytochrome P450 enzymes, which can improve a drug's half-life.[2][5]

-

Novel Exit Vectors: The rigid, non-planar geometry of the azetidine ring provides unique "exit vectors" for substituents, allowing chemists to probe new regions of a protein's binding pocket that may be inaccessible with flatter or more flexible scaffolds.[2]

-

The diagram below illustrates the concept of using the azetidine scaffold to provide a well-defined exit vector for a substituent (R) from a hypothetical protein binding pocket, contrasting it with the conformational ambiguity of a more flexible linker.

Caption: Azetidine's rigid geometry provides a defined exit vector.

Chapter 2: The Azetidine Scaffold in Action: Approved Drugs and Clinical Candidates

The theoretical advantages of the azetidine scaffold are validated by its presence in a growing number of FDA-approved drugs and promising clinical candidates across diverse therapeutic areas.[5][13][14]

Case Studies of Marketed Drugs

The incorporation of an azetidine moiety has been instrumental in the success of several marketed therapeutics.[4][5]

| Drug Name | Therapeutic Area | Role of the Azetidine Scaffold |

| Baricitinib | Rheumatoid Arthritis | The azetidine-sulfonamide group is crucial for selectivity and potency as a JAK1/JAK2 inhibitor.[5][15] |

| Cobimetinib | Oncology (Melanoma) | The 3-(azetidin-3-yl)oxy moiety enhances metabolic stability and contributes to the drug's pharmacokinetic profile as a MEK inhibitor.[5][6][7] |

| Azelnidipine | Hypertension | The azetidine-2-carboxylic acid ester provides optimal properties as a calcium channel blocker.[1][7] |

| Sarolaner | Veterinary Parasiticide | The spiro-azetidine core is key to its potent insecticidal and acaricidal activity.[5][15] |

Data compiled from multiple sources.[1][5][6][7][15]

Emerging Applications and Clinical Pipeline

Beyond these approved drugs, the azetidine scaffold is being actively explored in numerous ongoing drug discovery programs.[16] Its unique properties are being leveraged to tackle complex biological targets in areas such as central nervous system (CNS) disorders, infectious diseases, and inflammation.[5][13] For instance, azetidine-based compounds have shown promise as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a challenging oncology target.[12]

Chapter 3: Synthetic Accessibility: Building the Azetidine Core

The widespread adoption of the azetidine scaffold in drug discovery has been enabled by significant advances in synthetic organic chemistry.[15][17] While the construction of a strained four-membered ring presents challenges, a variety of robust methods are now available to the medicinal chemist.[6][18]

Common Synthetic Strategies

The primary approaches to synthesizing substituted azetidines can be broadly categorized.

-

Intramolecular Cyclization: This is one of the most common methods, typically involving the cyclization of a γ-amino alcohol or a derivative with a leaving group at the γ-position.[1][19] The choice of protecting groups and cyclization conditions is critical to minimize side reactions.

-

[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions between imines and alkenes can directly form the azetidine ring, often with good stereocontrol.[6][11]

-

Ring Expansion/Contraction: Methods involving the ring expansion of aziridines or the ring contraction of pyrrolidines provide alternative routes to the azetidine core.[19]

-

Functionalization of the Pre-formed Ring: Direct C-H functionalization or manipulation of existing functional groups on the azetidine ring allows for late-stage diversification, which is highly valuable in lead optimization.[6]

The following diagram provides a high-level overview of these synthetic approaches.

Caption: Key synthetic pathways to the azetidine scaffold.

Example Protocol: Synthesis of N-Boc-3-aminoazetidine

This protocol describes a common method for preparing a versatile azetidine building block via intramolecular cyclization.

Expert Insight: This two-step procedure begins with the activation of the primary alcohol as a tosylate, transforming it into an excellent leaving group. The subsequent cyclization is base-mediated. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical here. It efficiently deprotonates the Boc-protected amine to form the nucleophilic amide anion, which then displaces the tosylate in an intramolecular SN2 reaction. Using a nucleophilic base could lead to competitive intermolecular reactions.

Step 1: Tosylation of N-Boc-3-amino-1-propanol

-

Dissolve N-Boc-3-amino-1-propanol (1.0 eq) in dichloromethane (DCM, ~0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 eq).

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of starting material.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the tosylated intermediate.

Step 2: Intramolecular Cyclization to N-Boc-azetidine

-

Dissolve the tosylated intermediate (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.1 M) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) in portions. Caution: Hydrogen gas is evolved.

-

Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-Boc-azetidine can often be used without further purification, or it can be purified by chromatography if necessary.

Chapter 4: Future Outlook and Conclusion

The azetidine scaffold has firmly established itself as a privileged structure in drug discovery.[1][5] Its unique blend of conformational rigidity, favorable physicochemical properties, and synthetic accessibility makes it an invaluable tool for the modern medicinal chemist.[2][13] As synthetic methodologies continue to advance, enabling even more precise control over substitution and stereochemistry, the application of azetidines is set to expand further.[6][15] We can anticipate seeing this versatile scaffold play a crucial role in the development of next-generation therapeutics, from small molecule inhibitors and PROTACs to complex chemical probes. For drug development professionals, a deep understanding of the principles and applications outlined in this guide is not just beneficial—it is essential for innovation at the forefront of pharmaceutical science.[4]

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. Retrieved from [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online. Retrieved from [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). National Library of Medicine. Retrieved from [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online. Retrieved from [Link]

-

Azetidines of pharmacological interest. (2021, June 29). PubMed. Retrieved from [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Retrieved from [Link]

-

Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. Retrieved from [Link]

-

Examples of azetidine‐based bioisosters. ResearchGate. Retrieved from [Link]

-

Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. Retrieved from [Link]

-

Relevance and chemistry of azetidines and ABBs a, Relevance of the... ResearchGate. Retrieved from [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020, December 22). ACS Publications. Retrieved from [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023, January 21). PMC. Retrieved from [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

-

Azetidine‐bearing drugs under advanced stage of clinical studies. ResearchGate. Retrieved from [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Retrieved from [Link]

-

Azetidine. Wikipedia. Retrieved from [Link]

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022, June 8). ACS Publications. Retrieved from [Link]

-

Azetidine | C3H7N. PubChem - NIH. Retrieved from [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Retrieved from [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Retrieved from [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Retrieved from [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Azetidines - Enamine [enamine.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. drughunter.com [drughunter.com]

- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 19. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

Methodological & Application

Analytical methods for characterization of "3-(2-Methoxy-4-methylphenoxy)azetidine"

From Synthesis Validation to Purity Profiling

Introduction & Chemical Context

3-(2-Methoxy-4-methylphenoxy)azetidine (CAS: 1219948-84-1) is a critical building block in modern medicinal chemistry, particularly for the development of GPCR ligands and ion channel modulators. The azetidine ring serves as a constrained, lower-basicity surrogate for pyrrolidine or piperidine, often improving the metabolic stability and pharmacokinetic profile of drug candidates.

However, the analysis of this molecule presents specific challenges:

-

Basicity: The secondary amine of the azetidine ring (

) interacts strongly with residual silanols on HPLC columns, leading to peak tailing. -

Chromophore Specificity: The 2-methoxy-4-methylphenoxy moiety (derived from creosol) offers a specific UV signature distinct from simple phenyl rings.

-

Ring Strain: The four-membered azetidine ring possesses significant ring strain (~26 kcal/mol), making it susceptible to ring-opening degradation under harsh acidic or nucleophilic conditions.

This guide details a validated analytical workflow to ensure the identity, purity, and stability of this compound.

Physicochemical Profiling

Before instrumental analysis, understanding the physical properties is essential for method design.

| Property | Value (Predicted/Observed) | Analytical Implication |

| Molecular Formula | Monoisotopic Mass: 193.11 Da | |

| Molecular Weight | 193.24 g/mol | |

| LogP | ~1.8 - 2.1 | Moderately lipophilic; suitable for Reverse Phase LC. |

| pKa (Basic N) | ~9.8 | Requires High pH mobile phase or Ion-Pairing for sharp peaks. |

| UV Max | ~276 nm, ~220 nm | 276 nm is preferred for selectivity (Phenolic ether). |

| Solubility | DMSO, MeOH, DCM | Avoid water for stock solution preparation. |

Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing this specific entity, distinguishing between bulk purity (HPLC-UV) and structural confirmation (NMR/MS).

Caption: Integrated analytical workflow for the characterization of azetidine-based building blocks.

Method 1: High-pH UHPLC-UV/MS Protocol (Purity & ID)

Rationale: Standard acidic mobile phases (Formic acid/TFA) often cause peak tailing for secondary amines like azetidines due to silanol interaction. We utilize a High pH (pH 10) method using an ammonia-stable column. This keeps the amine deprotonated (neutral), improving peak shape and retention.

Instrument Configuration

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Detector: DAD (Diode Array) + Single Quad MS (ESI+).

Chromatographic Conditions

| Parameter | Setting |

| Column | Waters XBridge BEH C18 XP, |

| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with |

| Mobile Phase B | Acetonitrile (LC-MS Grade) |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Injection Vol | 2.0 |

| Detection | UV at 276 nm (Reference 360 nm); MS Scan 100-500 Da |

Gradient Table[1]

| Time (min) | %A (Buffer) | %B (ACN) | Event |

| 0.00 | 95 | 5 | Equilibration |

| 1.00 | 95 | 5 | Hold |

| 8.00 | 5 | 95 | Linear Gradient |

| 10.00 | 5 | 95 | Wash |

| 10.10 | 95 | 5 | Re-equilibration |

| 13.00 | 95 | 5 | End |

Critical Impurity Markers

When analyzing this compound, watch for these specific process impurities:

-

2-Methoxy-4-methylphenol (Creosol): The nucleophilic starting material. Less polar, elutes later than the product.

-

N-Boc-3-(2-methoxy-4-methylphenoxy)azetidine: Intermediate from synthesis. Elutes significantly later due to the lipophilic Boc group. Mass:

.

Method 2: 1H-NMR Structural Elucidation

Rationale: NMR is the primary method for confirming the ether linkage and the integrity of the strained azetidine ring.

Sample Preparation[2][3]

-

Solvent: DMSO-

(Preferred over -

Concentration: ~10 mg in 0.6 mL.

Spectral Assignment (DMSO- , 400 MHz)

| Proton Group | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H | 6.80 - 6.95 | Multiplet | 3H | 1,2,4-substituted benzene ring pattern. |

| O-CH- (Azetidine) | 4.85 | Quintet/Multiplet | 1H | Deshielded by oxygen; characteristic C3 proton. |

| N-CH2- (Azetidine) | 3.50 - 3.80 | Multiplet | 4H | Diastereotopic protons of the ring; complex splitting. |

| -OCH3 | 3.75 | Singlet | 3H | Methoxy group on phenyl ring. |

| -CH3 | 2.24 | Singlet | 3H | Methyl group on phenyl ring. |

| -NH | ~2.0 - 3.0 | Broad Singlet | 1H | Exchangeable; shift varies with concentration/water. |

Diagnostic Check: If the azetidine ring has opened (degraded), the multiplet at 4.85 ppm and the distinct 3.5-3.8 ppm region will collapse into a simpler aliphatic chain pattern (e.g., -OCH2-CH(NH2)-CH2-).

Method 3: GC-MS for Residual Solvents & Volatiles

Rationale: As a building block, the material may contain residual solvents (DCM, DMF) or unreacted phenol.

-

Column: DB-5ms or HP-5ms (

). -

Carrier Gas: Helium @ 1.0 mL/min.

-

Inlet: Split 20:1, 250°C.

-

Oven: 50°C (2 min)

20°C/min -

Derivatization (Optional): If peak tailing is observed for the amine, derivatize with MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) to form the N-TMS derivative.

Troubleshooting & Stability Notes

Logic for Handling "Ghost Peaks"

If you observe a peak at

Stability of the Azetidine Ring

Azetidines are kinetically stable but thermodynamically strained.

-

Storage: Store at -20°C under Argon.

-

Solution Stability: Stable in DMSO/MeOH for 24 hours. Avoid leaving in acidic aqueous solution (pH < 2) for extended periods (>48h) to prevent hydrolysis.

Caption: Stability decision tree for mobile phase selection and sample storage.

References

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Waters Corporation. (2021). Strategies for the Analysis of Basic Compounds in Reverse Phase LC. Retrieved from [Link][1][2]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3] J. Org.[3] Chem. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for 3-(2-Methoxy-4-methylphenoxy)azetidine. Retrieved from [Link] (General reference for class properties).

Sources

Application Notes and Protocols: In Vitro Profiling of 3-(2-Methoxy-4-methylphenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide to the in vitro characterization of the novel chemical entity, 3-(2-Methoxy-4-methylphenoxy)azetidine. Recognizing the nascent state of research on this specific molecule, this guide presents a strategic, multi-tiered approach to elucidate its pharmacological profile. We will begin with fundamental physicochemical characterization, progress to primary screening against logical biological targets informed by the azetidine scaffold's known activities, and culminate in detailed protocols for secondary and functional assays to confirm and elaborate on initial findings. This document is designed to be a practical and scientifically rigorous resource for researchers initiating the investigation of this and similar novel compounds.

Introduction: The Azetidine Scaffold in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is an increasingly important structural motif in medicinal chemistry.[1][2][3][4] Its strained ring system imparts a unique three-dimensional geometry and conformational rigidity that can enhance binding affinity and selectivity for biological targets.[3][4] Compounds incorporating the azetidine moiety have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and central nervous system (CNS) effects.[2][5][6][7]

Notably, derivatives of 3-aryloxyazetidine have been explored as ligands for monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[8] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating various psychiatric and neurological disorders.[9][10] Given the structural similarity of 3-(2-Methoxy-4-methylphenoxy)azetidine to these bioactive molecules, a primary focus of this guide will be on assays to determine its activity at these transporters. Additionally, we will explore its potential as a monoamine oxidase (MAO) inhibitor, another important class of enzymes in neurotransmitter metabolism.[11][12]

Physicochemical Characterization: The Foundation of Biological Assays

Before commencing biological assays, a thorough understanding of the compound's physicochemical properties is paramount for designing robust and reproducible experiments.

Solubility Determination

Aqueous solubility is a critical parameter that influences a compound's behavior in biological assays and its potential for oral bioavailability.

Protocol: Kinetic Aqueous Solubility Assay (Turbidimetric Method)

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(2-Methoxy-4-methylphenoxy)azetidine in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS), pH 7.4, to achieve a final DMSO concentration of 1-2%.

-

Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

-

Data Analysis: The concentration at which a significant increase in turbidity is observed indicates the limit of aqueous solubility.

Lipophilicity (LogP/LogD) Assessment

Lipophilicity is a key determinant of a compound's ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

Protocol: Shake-Flask Method for LogD7.4 Determination

-

Solution Preparation: Prepare a solution of 3-(2-Methoxy-4-methylphenoxy)azetidine in PBS (pH 7.4) at a known concentration (e.g., 100 µM).

-

Partitioning: In a separation funnel, combine equal volumes of the aqueous solution and n-octanol.

-

Equilibration: Shake the funnel vigorously for 30 minutes to allow for partitioning of the compound between the two phases.

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Measurement: Carefully collect both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

-

Calculation: Calculate the distribution coefficient (LogD) at pH 7.4 using the formula: LogD = log([Compound]octanol / [Compound]aqueous).

Chemical Stability

Assessing the stability of the compound in assay buffers and under various storage conditions is crucial to ensure the integrity of the experimental results.[13]

Protocol: HPLC-Based Stability Assessment

-

Incubation: Incubate a known concentration of 3-(2-Methoxy-4-methylphenoxy)azetidine in the relevant assay buffer (e.g., PBS, Krebs-HEPES buffer) at the experimental temperature (e.g., 37°C).

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot of the solution.

-

Analysis: Analyze the aliquots by HPLC to quantify the amount of the parent compound remaining.

-

Data Analysis: Plot the percentage of the parent compound remaining over time to determine its stability profile.

Primary Screening: Identifying Biological Targets

The initial screening phase aims to identify the primary biological targets of 3-(2-Methoxy-4-methylphenoxy)azetidine from a panel of logically selected proteins.

Monoamine Transporter Inhibition Assays

Given the structural alerts from related compounds, the initial focus will be on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Both radioligand binding and neurotransmitter uptake assays are valuable tools for this purpose.[14][15][16]

Workflow for Monoamine Transporter Screening

Caption: Workflow for monoamine transporter screening.

Protocol: Radioligand Binding Competition Assay [17][18][19][20]